molecular formula C6H13Cl B1594240 3-Chloro-3-methylpentane CAS No. 918-84-3

3-Chloro-3-methylpentane

Cat. No. B1594240
CAS RN: 918-84-3
M. Wt: 120.62 g/mol
InChI Key: SGWJUIFOPCZXMR-UHFFFAOYSA-N
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Description

3-Chloro-3-methylpentane (3C3MP) is a chemical compound with the molecular formula CH3C(C2H5)2Cl . It has a structure similar to tertiary chloride groups which are formed as structural defects during the radical polymerization of vinyl chloride (VC) .


Synthesis Analysis

3C3MP can be used as a reactant to prepare chloro (1-ethyl-1-methylpropyl)magnesium (Grignard reagent), which is used in the Kumada–Tamao–Corriu coupling reaction .


Molecular Structure Analysis

The 3-Chloro-3-methylpentane molecule contains a total of 19 bonds. There are 6 non-H bonds and 2 rotatable bonds .


Chemical Reactions Analysis

3C3MP has been used in studies of radical polymerization of vinyl chloride (VC). It serves as an ideal model compound to study if tertiary chloride defect present in commercial PVC can be active initiating species for metal-catalyzed living radical graft copolymerization .


Physical And Chemical Properties Analysis

3C3MP is a liquid at room temperature with a density of 0.885 g/mL at 25 °C . It has a refractive index of 1.421 and boils at 115-116 °C/760 mmHg .

Scientific Research Applications

  • Toxicological Research : A study by Chung et al. (2016) focused on the subacute inhalation toxicity of 3-Methylpentane. This research aimed to determine its effects when inhaled by rats, revealing no significant mortality or clinical signs of toxicity even at high exposure levels (Chung, Shin, Han, & Lee, 2016).

  • Chemical Reactions in Organic Halides : Bertin and Hamill (1964) investigated electron capture processes in organic halides, including chloromethane derivatives in 3-methylpentane, at liquid nitrogen temperatures. This study contributes to our understanding of chemical reactions in halogenated hydrocarbons (Bertin & Hamill, 1964).

  • Catalysis and Chemical Transformations : Paâl et al. (1976) explored the transformations of 3-methylpentane and 3-methylpentenes over a platinum black catalyst, providing insights into the mechanisms of dehydrogenation, cyclization, and isomerization in hydrocarbons (Paâl, Dobrovolszky, & Tétényi, 1976).

  • Optical Absorption and ESR Spectra : Research by Hoshino et al. (1981) and others delved into the optical absorption and electron spin resonance spectra of certain cation radicals in low-temperature matrices, including studies involving 3-methylpentane. These studies are crucial for understanding the photochemical and photophysical properties of organic molecules (Hoshino, Ikehara, Imamura, Seki, & Hama, 1981).

  • Physical Properties and Behavior : Investigations into the dipole moments, electron spin resonance, and thermodynamic properties of chloropentanes and bromopentanes, including 3-chloro-3-methylpentane, provide valuable information on their physical characteristics and behavior under various conditions (Berberian, 1983; Maruyama & Funabashi, 1972).

  • Electron Mobility and Glass Transition : Studies on the electron mobility in solid 3-methylpentane by Maruyama and Funabashi (1972), as well as the research on surface-induced glass transition in confined molecular liquids like 3-methylpentane by Richert and Yang (2003), expand our understanding of the behavior of electrons in hydrocarbons and the dynamics of glass transition in molecular liquids (Maruyama & Funabashi, 1972; Richert & Yang, 2003).

  • Solution Thermodynamics : Albuquerque et al. (1996) examined the enthalpies of solution of 3-chloro-3-methylpentane in various alcohols, providing insight into solute-solvent interactions and the thermodynamics of these solutions (Albuquerque, Moita, Simões, & Gonçalves, 1996).

Safety And Hazards

3C3MP is classified as a highly flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and using personal protective equipment .

properties

IUPAC Name

3-chloro-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWJUIFOPCZXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238703
Record name Pentane, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-methylpentane

CAS RN

918-84-3
Record name Pentane, 3-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-3-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
RA Alberty, MB Chung - Journal of physical and chemical reference …, 1990 - pubs.aip.org
The chemical thermodynamic properties of isomer groups of monochloroalkanes from C 2 H 5 Cl to C 8 H 1 7 Cl in the ideal gas phase have been calculated from 298.15 to 1500 K …
Number of citations: 5 pubs.aip.org
LC Albuquerque, LC Moita, AN Simões… - Journal of physical …, 1998 - Wiley Online Library
Rate constants, k, were determined for the solvolytic reactions of 2‐bromo‐2‐methylbutane, 2‐chloro‐2‐methylbutane and 3‐chloro‐3‐methylpentane in 10 pure diols at 298.15 K. The …
Number of citations: 2 onlinelibrary.wiley.com
LMPC Albuquerque, MLCJ Moita, MN Simões… - Thermochimica acta, 1996 - Elsevier
The enthalpies of solution at infinite dilution of 2-chloro-2-methylpropane in 9 dialcohols and of 2-chloro-2-methylbutane and 3-chloro-3-methylpentane in 19 mono- and dialcohols, at …
Number of citations: 12 www.sciencedirect.com
GA Crowder, C Harper - Journal of Molecular Structure, 1980 - Elsevier
… , and T HHH 3-chloro-3-methylpentane. The resulting force constant values were used to calculate zero-order frequencies for the TcHH conformer of 3-chloro3-methylpentane, and a …
Number of citations: 6 www.sciencedirect.com
G Castello, G D'Amato - Journal of Chromatography A, 1986 - Elsevier
… or closely eluting peaks were given, at the same temperature, by 1-chloropentane and 2-chloro-2,3dimethylbutane, by 1-chloro-3,3-dimethylhexane and 3-chloro-3-methylpentane and …
Number of citations: 9 www.sciencedirect.com
LMPC Albuquerque, MLCJ Moita… - Journal of physical …, 2001 - Wiley Online Library
… of tert-alkyl halides (2-iodo-2-methylpropane, 2-bromo-2-methylpropane, 2-chloro-2-methylpropane, 2bromo-2-methylbutane, 2-chloro-2-methylbutane and 3-chloro-3-methylpentane) …
Number of citations: 17 onlinelibrary.wiley.com
JG Berberian - The Journal of Chemical Physics, 1983 - aip.scitation.org
The dipole moments of 3‐chloropentane, 3‐chloromethylpentane, 3‐chloro‐e‐methlypentane, 3‐bromopentane, 3‐bromomethylpentane, and 3‐bromo‐3‐methylpentane are reported …
Number of citations: 5 aip.scitation.org
JK Baird, JC Clunie - The Journal of Physical Chemistry A, 1998 - ACS Publications
… Figure 5 Specific rate of hydrolysis 1/τ of 3-chloro-3-methylpentane in 2-butoxyethanol + water as a function of temperature T. The lower consolute temperature of the equilibrium mixture …
Number of citations: 38 pubs.acs.org
T Ichikawa, N Ohta - The Journal of Physical Chemistry, 1977 - ACS Publications
… a Grignard reagent from 3-chloro-3-methylpentane2,2,4,4-di. 3-Methylpentane-3-di (SMP-dj) was prepared by adding D20 to a Grignard reagent from 3-chloro-3-methylpentane. Each of …
Number of citations: 30 pubs.acs.org
WJ BAILEY, CR PFEIFER - The Journal of Organic Chemistry, 1955 - ACS Publications
… identified by its physical properties and conversion to 3-chloro-3-methylpentane by addition of hydrogen chloride. The presence of the isomeric 3-methyl-1 -pentene was …
Number of citations: 46 pubs.acs.org

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